2-(Perfluorobutyl)ethyl acrylate is a chemical compound that can be used as an acrylic resin surface modifier with high water repellency and oil repellency for coating agents . It can also be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent .
The synthesis of 2-(Perfluorobutyl)ethyl acrylate involves a three-step procedure, which combines the reaction of perfluorobutanesulfonyl fluoride . At the end of the reaction, no significant water droplets were produced after 4 hours of continuous reaction. The fluorine-containing olefin and the unreacted fluoroalcohol are distilled off.
The molecular formula of 2-(Perfluorobutyl)ethyl acrylate is C4F9CH2CH2OC(O)CH=CH2 . Its molecular weight is 318.14 g/mol . The IUPAC name of this compound is 3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate .
2-(Perfluorobutyl)ethyl acrylate can be used as an acrylic resin surface modifier with high water repellency and oil repellency for coating agents . It can also be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent .
2-(Perfluorobutyl)ethyl acrylate is a fluorinated monomer with a molecular formula of and a molecular weight of 318.14 g/mol. This compound is characterized by its low surface tension and high chemical stability, making it valuable in various scientific and industrial applications. It is typically a colorless to light yellow liquid and is classified as a fluorinated acrylate compound, which distinguishes it from non-fluorinated analogs due to its unique surface properties and environmental implications.
The synthesis of 2-(Perfluorobutyl)ethyl acrylate can be achieved through several methods, primarily involving the reaction of fluorinated alcohols with acrylic acid derivatives. Two common synthetic routes include:
The industrial production of 2-(Perfluorobutyl)ethyl acrylate often employs continuous flow reactors to optimize yield and purity. Advanced purification techniques are also utilized to meet the standards required for various applications .
The molecular structure of 2-(Perfluorobutyl)ethyl acrylate features a perfluorobutyl side chain attached to an ethyl acrylate backbone. This structure imparts unique properties such as hydrophobicity and oleophobicity.
2-(Perfluorobutyl)ethyl acrylate is involved in several types of chemical reactions:
The polymerization process is typically initiated by free radicals or UV light, allowing for the formation of complex polymer networks that enhance material properties.
The mechanism of action of 2-(Perfluorobutyl)ethyl acrylate primarily involves its ability to create hydrophobic and oleophobic barriers when incorporated into polymers or coatings.
Studies have shown that this compound can significantly alter the surface properties of materials, improving their resistance to environmental factors such as moisture and oils .
Relevant analyses indicate that these properties contribute significantly to its effectiveness in industrial applications .
2-(Perfluorobutyl)ethyl acrylate has diverse applications across various fields:
The ongoing research into this compound continues to explore its potential in advanced materials science, particularly concerning environmental safety due to its shorter fluorinated side chain compared to longer-chain alternatives .
The precision synthesis of poly[2-(perfluorobutyl)ethyl acrylate] (PFA-C4) leverages advanced controlled radical polymerization (CRP) techniques to achieve well-defined molecular architectures. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are paramount for synthesizing fluorinated acrylates with controlled molecular weights (Ð < 1.2) and tailored functionality. RAFT polymerization, utilizing chain-transfer agents like 2-cyano-2-propyl benzodithioate, enables precise chain-length control while preserving the terminal iodo groups of PFA-C4. These groups facilitate post-polymerization modifications, enabling the creation of α,ω-di(iodo) telechelic macroinitiators suitable for block extension or surface grafting [4] [8]. Single Electron Transfer-Degenerative Chain Transfer (SET-DT) polymerization in aqueous media catalyzed by Na₂S₂O₄ represents an environmentally benign approach. This method achieves near-linear kinetic profiles (R² > 0.98) and high end-group fidelity, crucial for synthesizing biomedical-grade fluoropolymers while minimizing organic solvent use [8]. Catalyst selection significantly influences monomer conversion rates; Cu(I)Br/PMDETA complexes in ATRP yield >95% conversion at 60°C, whereas poorly optimized systems exhibit <70% efficiency due to fluorinated monomer-induced catalyst poisoning [4].
Table 1: Performance Comparison of Polymerization Techniques for PFA-C4
Technique | Catalyst/Agent | Ð | Conversion (%) | End-Group Fidelity |
---|---|---|---|---|
RAFT | Cyanomethyl dodecyl trithiocarbonate | 1.15 | 92 | High |
ATRP | Cu(I)Br/PMDETA | 1.21 | 95 | Moderate |
SET-DT | Na₂S₂O₄ | 1.18 | 89 | High |
RAFT-mediated miniemulsion polymerization enables the synthesis of environmentally compliant amphiphilic block copolymers incorporating short-chain perfluoroalkyl (C4F) segments. This technique utilizes soap-free conditions with amphiphilic macro-RAFT agents (e.g., poly(acrylic acid)-b-poly(trifluoroethyl acrylate)) to stabilize particle nucleation. A critical advancement involves ABA-type triblock architectures where perfluorinated segments (C4F/stearyl acrylate, 1:1 mass ratio) form terminal blocks, while butyl acrylate/methyl methacrylate (BA/MMA) cores ensure film-forming capability. This design achieves surface fluorine enrichment (24.61 atom%) and ultralow surface energy (15.32 mN/m) due to the spontaneous segregation of C4F segments during film formation [2]. Polymerization-Induced Self-Assembly (PISA) mechanisms govern morphology evolution, with reaction temperature dictating nanoparticle shape. At 70°C, spherical micelles dominate (PDI: 0.12), whereas worm-like vesicles form at 85°C, enhancing mechanical robustness in coatings. Incorporating 3-(trimethoxysilyl)propyl methacrylate-modified SiO₂ nanoparticles introduces covalent crosslinking sites, suppressing C4F chain reorganization upon solvent exposure and maintaining oil repellency after 100 wash cycles [2] [5].
Miniemulsion copolymerization integrates multifunctional crosslinkers and nanoparticle additives to enhance the durability of PFA-C4-based coatings. The process employs ultrasonication to disperse a monomer phase containing C4F, stearyl acrylate (SA), and hexanediol diacrylate (HDDA) into aqueous solutions of costabilizers (e.g., hexadecane) and surfactants (e.g., sodium dodecyl sulfate, SDS). The inclusion of 5 wt% HDDA relative to total monomers yields crosslinked networks that immobilize perfluorobutyl segments, reducing surface reconstruction from >40% to <10% upon water immersion. Silane-functionalized halloysite nanotubes (HNTs) copolymerized with C4F act as reinforcing scaffolds, augmenting water contact angles to 162° and sliding angles to <5° through hierarchical roughness [2] [3]. The crosslinking density profoundly impacts thermal stability: Systems with 8 wt% trimethylolpropane triacrylate exhibit a 40°C increase in decomposition onset (T₆₀₀) compared to linear analogs. However, excessive crosslinking (>10 wt%) causes colloidal instability during polymerization, evidenced by a 50% increase in coagulum formation due to premature gelation [7].
Table 2: Miniemulsion Formulation Components for Crosslinked PFA-C4 Copolymers
Component | Function | Typical Concentration (wt%) |
---|---|---|
2-(Perfluorobutyl)ethyl acrylate | Hydrophobic/Oleophobic Monomer | 15–30 |
Stearyl acrylate (SA) | Crystallizable Comonomer | 15–30 |
Hexanediol diacrylate (HDDA) | Crosslinker | 3–8 |
Hexadecane | Hydrophobic Costabilizer | 1.5 |
SDS | Surfactant | 0.5–2 |
MPS-SiO₂ | Reactive Nanofiller | 5–10 |
Maximizing the efficiency of PFA-C4 synthesis requires multivariate optimization of esterification and purification protocols. The nucleophilic acyl substitution between 1H,1H,2H,2H-perfluorohexan-1-ol and acryloyl chloride proceeds optimally in tetrahydrofuran (THF) with triethylamine (TEA) as an acid scavenger. Maintaining a stoichiometric excess of acryloyl chloride (1.3:1.0 mol ratio) and a reaction temperature of 0–5°C minimizes diester formation (<2%) while achieving 94% isolated yield after silica chromatography. Solvent selection critically influences purity; chloroform extraction followed by fractional distillation under reduced pressure (164°C at 760 mmHg) eliminates residual fluorinated alcohols to <100 ppm, meeting environmental safety thresholds for persistent pollutants [1] [7]. Industrial-scale production employs continuous-flow reactors with in-line FTIR monitoring to precisely regulate residence time (15 min) and temperature (40°C), enhancing throughput to >500 kg/day. Economic viability hinges on fluorine atom efficiency; C4F monomers deliver >80% of the oleophobicity of C8 analogs at 50% lower cost, driving adoption in coatings and textiles. Catalyst recycling via membrane separation reduces production costs by 30%, while solvent recovery systems cut waste generation by 70% [1].
Table 3: Economic and Process Parameters for Industrial C4F Production
Parameter | Bench Scale | Industrial Scale | Improvement Strategy |
---|---|---|---|
Yield | 85–90% | 92–95% | Continuous-flow reactors |
Purity | >98% | >99.5% | Multi-stage distillation |
Production Capacity | 1 kg/batch | 500 kg/day | Automated fed-batch systems |
Solvent Consumption | 10 L/kg monomer | 3 L/kg monomer | Closed-loop recycling |
Catalyst Loading | 5 mol% | 0.5 mol% | Immobilized catalysts |
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